molecular formula C8H7NS B112646 Benzo[b]thiophen-2-amine CAS No. 4521-30-6

Benzo[b]thiophen-2-amine

Cat. No.: B112646
CAS No.: 4521-30-6
M. Wt: 149.21 g/mol
InChI Key: VJYJBBMMLIDJEF-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-amine is an organosulfur compound that belongs to the class of benzothiophenes These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring

Synthetic Routes and Reaction Conditions:

    Aryne Reaction with Alkynyl Sulfides: One of the prominent methods for synthesizing benzo[b]thiophenes involves the reaction of aryne intermediates with alkynyl sulfides.

    Transition-Metal Catalyzed Reactions: Various transition-metal catalyzed reactions have been developed to synthesize multisubstituted benzothiophenes.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the benzothiophene ring.

Major Products Formed:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

    Thiophene: Thiophene is a five-membered ring containing one sulfur atom.

    Benzothiazole: Benzothiazole contains a fused benzene and thiazole ring.

    Benzofuran: Benzofuran has a fused benzene and furan ring.

Uniqueness:

Properties

IUPAC Name

1-benzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYJBBMMLIDJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501364
Record name 1-Benzothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4521-30-6
Record name 1-Benzothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[b]thiophen-2-amine
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of Benzo[b]thiophen-2-amine in the synthesis of 2-arylbenzo[4,5]thieno[2,3-d]thiazole?

A1: this compound serves as a crucial intermediate in the one-pot synthesis of 2-arylbenzo[4,5]thieno[2,3-d]thiazole described in the research []. The reaction proceeds through a three-component reaction involving 2-(2-bromophenyl)acetonitrile, elemental sulfur, and aromatic aldehydes in the presence of copper(I) chloride (CuCl) and potassium carbonate (K2CO3) []. This compound is formed in situ through the cyclization of 2-(2-bromophenyl)acetonitrile and sulfur. It subsequently undergoes intramolecular condensation and dehydrogenation with aromatic aldehydes to yield the final 2-arylbenzo[4,5]thieno[2,3-d]thiazole product [].

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